molecular formula C7H9N3O2S B13574407 Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate

Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate

Cat. No.: B13574407
M. Wt: 199.23 g/mol
InChI Key: WMPPEQDIAYOIJC-UHFFFAOYSA-N
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Description

Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate: is an organic compound with the molecular formula C7H9N3O2S It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate can be synthesized through a multi-step process. One common method involves the reaction of pyrimidine with methylthiol to form 4-methyl-2-(methylsulfanyl)pyrimidine. This intermediate is then reacted with ethyl acetate to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate can undergo oxidation reactions, where the methylsulfanyl group is converted to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino and methylsulfanyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Various reduced derivatives of the original compound.

    Substitution: Substituted pyrimidine derivatives with different functional groups replacing the amino or methylsulfanyl groups.

Scientific Research Applications

Chemistry: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is used as a building block in organic synthesis. It is involved in the synthesis of more complex pyrimidine derivatives, which are valuable in various chemical reactions and processes .

Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antiviral, anticancer, and antimicrobial agents. Its derivatives are being studied for their neuroprotective and anti-inflammatory properties .

Industry: In the pharmaceutical industry, it is used as an intermediate in the synthesis of drugs and other bioactive molecules. Its unique structure makes it a valuable component in the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to inhibit the NF-kB inflammatory pathway, which is crucial in reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

Similar Compounds:

  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one
  • Triazole-pyrimidine hybrids

Comparison: Methyl 4-amino-2-(methylsulfanyl)pyrimidine-5-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Triazole-pyrimidine hybrids, on the other hand, are known for their neuroprotective and anti-inflammatory properties, which are also seen in some derivatives of this compound .

Properties

IUPAC Name

methyl 4-amino-2-methylsulfanylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c1-12-6(11)4-3-9-7(13-2)10-5(4)8/h3H,1-2H3,(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPPEQDIAYOIJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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